(2,4-Diphenyl-5-pyrimidinyl)[4-(2-fluorophenyl)piperazino]methanone
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Overview
Description
(2,4-Diphenyl-5-pyrimidinyl)[4-(2-fluorophenyl)piperazino]methanone: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of piperazine derivatives and is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Scientific Research Applications
(2,4-Diphenyl-5-pyrimidinyl)[4-(2-fluorophenyl)piperazino]methanone: has a wide range of applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: : Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Diphenyl-5-pyrimidinyl)[4-(2-fluorophenyl)piperazino]methanone typically involves multiple steps, starting with the formation of the pyrimidinyl core. One common synthetic route includes the reaction of 2,4-diphenylpyrimidine with 2-fluorophenylpiperazine under specific conditions, such as the use of a strong base like potassium tert-butoxide and a suitable solvent like dimethylformamide (DMF) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of an atom or group within the molecule with another atom or group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Nucleophilic substitution reactions may involve reagents such as alkyl halides and amines .
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carbonyl compounds , while reduction reactions may produce amines or alcohols .
Mechanism of Action
The mechanism by which (2,4-Diphenyl-5-pyrimidinyl)[4-(2-fluorophenyl)piperazino]methanone exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
(2,4-Diphenyl-5-pyrimidinyl)[4-(2-fluorophenyl)piperazino]methanone: is unique due to its specific structural features and functional groups. Similar compounds include piperazine derivatives and pyrimidinyl compounds , which may share some similarities in terms of reactivity and applications but differ in their molecular structures and specific properties.
Properties
IUPAC Name |
(2,4-diphenylpyrimidin-5-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O/c28-23-13-7-8-14-24(23)31-15-17-32(18-16-31)27(33)22-19-29-26(21-11-5-2-6-12-21)30-25(22)20-9-3-1-4-10-20/h1-14,19H,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMWHPXFLHCEGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CN=C(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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